2-Metilpiridina-4-carboxamida

Descripción general

Descripción

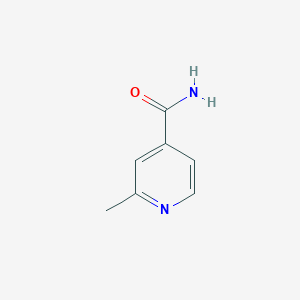

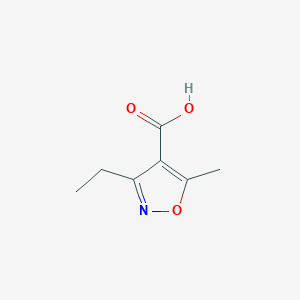

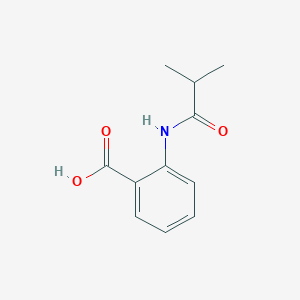

2-Methylpyridine-4-carboxamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methylpyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis en flujo de 2-metilpiridinas

Se sintetizó una serie de 2-metilpiridinas simples utilizando una configuración de flujo continuo simplificada de sobremesa . Las reacciones procedieron con un alto grado de selectividad, produciendo piridinas α-metiladas de una manera mucho más ecológica que la que es posible utilizando protocolos de reacción por lotes convencionales . Este método representa un protocolo sintéticamente útil que es superior a los procesos por lotes en términos de tiempos de reacción más cortos, mayor seguridad, evitación de procedimientos de trabajo y reducción de residuos .

Inhibidores de la ureasa

Se sintetizó una serie de derivados de carboxamida y carbotíoamida de piridina e investigó su acción inhibitoria contra la ureasa . Dentro de la serie, tanto la 5-cloropiridina-2-il-metilenohidrazina carbotíoamida (Rx-6) como la piridina 2-il-metilenohidrazina carboxamida (Rx-7) poseían una actividad significativa . Además, se realizaron estudios de acoplamiento molecular y cinéticos para los inhibidores más potentes con el fin de demostrar el modo de unión de la carbotíoamida de piridina activa con la enzima ureasa y su modo de interacción .

Mecanismo De Acción

Target of Action

Pyridine carboxamide derivatives have been identified as potential drug leads for mycobacterium tuberculosis . Another study suggests that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .

Mode of Action

It’s known that pyridine carboxamide derivatives can inhibit the growth of mycobacterium tuberculosis in a bacteriostatic manner . The anti-mycobacterial activity requires AmiC-dependent hydrolysis . Furthermore, these compounds can induce autophagy .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Result of Action

It’s known that pyridine carboxamide derivatives can inhibit the growth of mycobacterium tuberculosis . These compounds can induce autophagy , which is a cellular process that removes unnecessary or dysfunctional components.

Análisis Bioquímico

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrimidine metabolism, which may involve compounds similar to 2-Methylpyridine-4-carboxamide, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSYTDWQLDZUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342913 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19354-04-2 | |

| Record name | 2-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

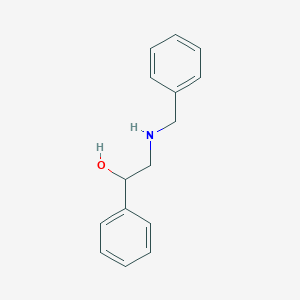

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)